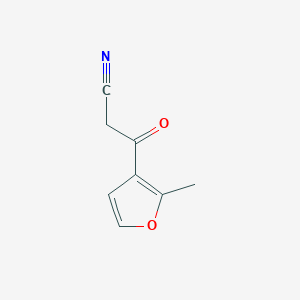

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile

Overview

Description

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a nitrile group attached to a propanone moiety

Mechanism of Action

Target of Action

Similar compounds such as 2-methyl-3-furanthiol are known to contribute to the aroma of certain foods

Mode of Action

It’s known that similar compounds can contribute to the aroma profile of foods, suggesting that they may interact with olfactory receptors to produce a sensory response .

Biochemical Pathways

It’s known that similar compounds can be generated from the addition of ribose and cysteine in fermented soy sauce by heating at 120 °c . This suggests that the compound may be involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during food processing.

Pharmacokinetics

Similar compounds are known to be volatile, suggesting that they may be rapidly absorbed and distributed throughout the body .

Result of Action

Similar compounds are known to contribute to the aroma profile of foods, suggesting that they may influence sensory perception .

Action Environment

The action of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can be influenced by environmental factors such as temperature. For instance, the concentration of similar compounds in fermented soy sauce increases with heating temperature . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a non-enzymatic browning process that occurs when amino acids react with reducing sugars . This interaction is crucial for the formation of flavor compounds in food products. Additionally, this compound may interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the synthesis of flavor compounds in food products . Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it has been observed that the concentration of this compound in fermented soy sauce increases with heating temperature, indicating its stability under certain conditions . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance the flavor profile of food products without causing adverse effects . At high doses, it may exhibit toxic or adverse effects, such as irritation or toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, it may be metabolized through the Maillard reaction, leading to the formation of flavor compounds

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile typically involves the reaction of 2-methylfuran with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the acetonitrile and promote nucleophilic attack on the furan ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

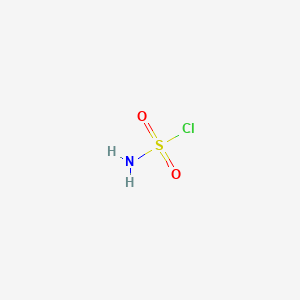

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or amides.

Substitution: Halogenated or sulfonylated furans.

Scientific Research Applications

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Comparison with Similar Compounds

Similar Compounds

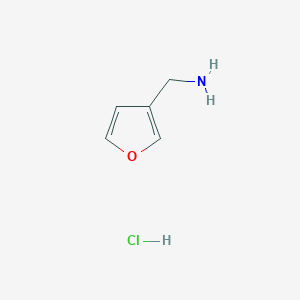

2-Methyl-3-Furanthiol: A sulfur-containing analog with a thiol group instead of a nitrile group.

Methyl 2-Methyl-3-Furyl Disulfide: Contains a disulfide linkage, contributing to different chemical properties and reactivity.

Uniqueness

3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile is unique due to the presence of both a nitrile and a furan ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

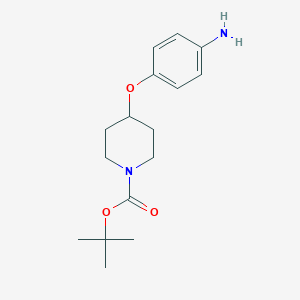

IUPAC Name |

3-(2-methylfuran-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZZELMXQVEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353095 | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158386-97-1 | |

| Record name | 2-Methyl-β-oxo-3-furanpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158386-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-3-Furyl)-3-Oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.